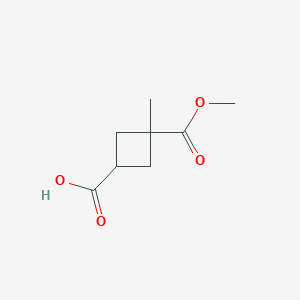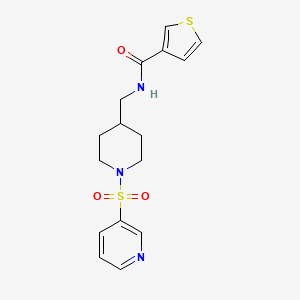![molecular formula C22H27N3O3S B2372748 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide CAS No. 1252892-45-7](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1(2H)-one moiety, which is a bicyclic system consisting of a thiophene and a pyrimidinone ring fused together. This moiety is substituted at the 3-position with a butyl group and at the 2-position with an acetamide group that is further substituted with a 4-butylphenyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 2-butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine have been synthesized by the reaction of 2,3-dimethoxythiophene and hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C . A similar approach might be used for the synthesis of the given compound, with appropriate modifications to introduce the additional functional groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent rings and functional groups. The thiophene ring is a five-membered heterocycle containing one sulfur atom, while the pyrimidinone ring is a six-membered heterocycle containing two nitrogen atoms and one carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-rich nature of the thiophene ring and the presence of the carbonyl group in the pyrimidinone ring. The butyl groups might also influence the compound’s solubility and its interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the butyl groups might increase its hydrophobicity, while the heterocyclic rings might contribute to its stability .Orientations Futures
Propriétés
Numéro CAS |
1252892-45-7 |
|---|---|
Formule moléculaire |
C22H27N3O3S |
Poids moléculaire |
413.54 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-3-5-7-16-8-10-17(11-9-16)23-19(26)15-25-18-12-14-29-20(18)21(27)24(22(25)28)13-6-4-2/h8-12,14H,3-7,13,15H2,1-2H3,(H,23,26) |
Clé InChI |
YXEAWLFGZXHNIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
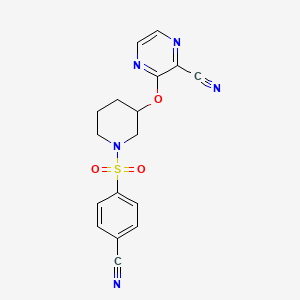
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
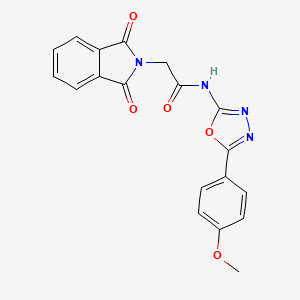
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
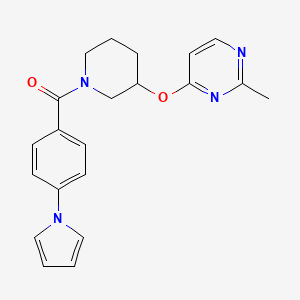
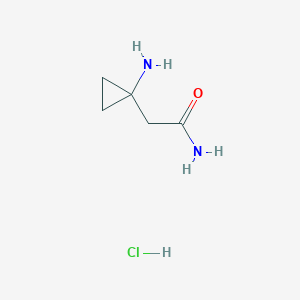
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
